molecular formula C16H10F3NO B122330 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile CAS No. 146653-56-7

4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile

Cat. No. B122330
M. Wt: 289.25 g/mol
InChI Key: CMHGFDOROXXOOB-UHFFFAOYSA-N
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Description

The compound 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile (hereafter referred to as the target compound) is a multifaceted molecule that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss the target compound, they do provide insights into similar compounds that can help us infer certain aspects of the target compound's behavior and utility.

Synthesis Analysis

The synthesis of related compounds often involves the introduction of functional groups that can enhance the desired properties of the molecule. For instance, the addition of trifluoromethyl groups to benzonitrile derivatives can significantly alter the electronic properties of the molecule, as seen in the study of 4-(Trifluoromethyl)-benzonitrile used as an electrolyte additive . This suggests that the synthesis of the target compound might involve similar strategies to incorporate the trifluoromethyl group to achieve specific electronic characteristics.

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives is crucial in determining their reactivity and physical properties. For example, the study of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzonitrile oxime revealed that the geometrical parameters are in agreement with XRD data, and the presence of electronegative regions on the molecule . This implies that the target compound may also exhibit distinct electronegative regions due to the presence of the trifluoromethyl group, which could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, which are often influenced by their molecular structure. The photolysis of 4-phenyl-1,3,2-oxathiazolylio-5-oxide, another benzonitrile derivative, resulted in the formation of benzonitrile and other products, indicating the potential for complex reaction pathways . This suggests that the target compound may also participate in a variety of chemical reactions, potentially leading to the formation of novel compounds or intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are of great interest for their practical applications. For instance, the optical nonlinearity of 4-[(E)-2-(2,4,6-Trinitrophenyl)ethylidene]benzonitrile was enhanced by adsorption on silver nanoparticles, indicating its potential use in optical applications . Similarly, the target compound's physical and chemical properties, such as its optical and electronic characteristics, could be tailored for specific uses, such as in high-performance materials or as an additive in electronic devices.

Scientific Research Applications

1. Application in Lithium Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) has been utilized as a novel electrolyte additive in high voltage lithium ion batteries, specifically for LiNi 0.5 Mn 1.5 O 4 cathodes. This additive significantly improves the cyclic stability of the battery, delivering enhanced initial capacity and capacity retention after multiple cycles. This effect is attributed to the formation of a protective film that prevents oxidation decomposition of the electrolyte and suppresses manganese dissolution from the cathode (Huang et al., 2014).

2. Electrochemical Technologies

The compound has been investigated for its spectroelectrochemical properties in the context of electrochemical technologies. Specifically, its application in novel peripherally tetra-substituted phthalocyanines has been explored, demonstrating unique electron transfer properties and potential applicability in various electrochemical fields (Aktaş Kamiloğlu et al., 2018).

3. Organic Synthesis

In the realm of organic synthesis, 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile and its derivatives have been used in stereospecific scale-up synthesis processes. These processes are critical for the preparation of complex organic molecules with specific stereochemistry, as demonstrated in the synthesis of BMS-960, a potent S1P1 receptor agonist (Hou et al., 2017).

4. Development of Pharmaceutical Compounds

The compound has also been used in the development of selective androgen receptor modulators (SARMs), which are important in the treatment of conditions like muscle wasting and osteoporosis. Its derivatives have shown promising profiles in pharmacokinetic studies and toxicological profiles, highlighting its potential in drug development (Aikawa et al., 2017).

5. Phototoxicity Studies in Dermatology

In dermatology, derivatives of 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile have been investigated for their potential in treating conditions like androgenetic alopecia and for sebum control. These studies focus on evaluating the phototoxicity of these compounds, which is a crucial aspect in the development of dermatological treatments (Li et al., 2008).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS for this compound can be found in the referenced link .

properties

IUPAC Name

4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-3-1-2-13(9-14)15(21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHGFDOROXXOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044835
Record name 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile

CAS RN

146653-56-7
Record name 4-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146653-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Oxo-2-(3-(trifluoromethyl)phenyl)ethyl)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146653567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 4-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-(2-OXO-2-(3-(TRIFLUOROMETHYL)PHENYL)ETHYL)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5B81528Y
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EFS Authority, M Anastassiadou, G Bernasconi… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
According to Article 12 of Regulation (EC) No 396/2005, EFSA has reviewed the maximum residue levels (MRL s) currently established at European level for the pesticide active …
Number of citations: 4 www.ncbi.nlm.nih.gov

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